molecular formula C12H18N2 B1274610 (1-Benzylpyrrolidin-3-yl)methanamine CAS No. 93138-61-5

(1-Benzylpyrrolidin-3-yl)methanamine

Cat. No. B1274610
CAS RN: 93138-61-5
M. Wt: 190.28 g/mol
InChI Key: SUAKIVNGQVUKJA-UHFFFAOYSA-N
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Description

“(1-Benzylpyrrolidin-3-yl)methanamine” is a chemical compound with the CAS Number: 93138-61-5 . It has a molecular weight of 190.29 and its IUPAC name is (1-benzyl-3-pyrrolidinyl)methylamine .


Molecular Structure Analysis

The InChI code for “(1-Benzylpyrrolidin-3-yl)methanamine” is 1S/C12H18N2/c13-8-12-6-7-14 (10-12)9-11-4-2-1-3-5-11/h1-5,12H,6-10,13H2 . This code provides a specific representation of the molecular structure.


Physical And Chemical Properties Analysis

“(1-Benzylpyrrolidin-3-yl)methanamine” is a liquid at room temperature . It should be stored in a dark place, sealed, and at a temperature between 2-8°C .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis and Antimicrobial Evaluation : Derivatives of (1-Benzylpyrrolidin-3-yl)methanamine have been synthesized and shown to exhibit variable degrees of antibacterial and antifungal activities, indicating potential applications in developing new antimicrobial agents (Visagaperumal et al., 2010).

  • Anticonvulsant Activity : Novel Schiff bases of this compound have been synthesized and screened for anticonvulsant activity, with some compounds exhibiting significant seizure protection, suggesting potential in epilepsy treatment (Pandey & Srivastava, 2011).

  • Catalytic Applications : (1-Benzylpyrrolidin-3-yl)methanamine derivatives have been used in the synthesis of unsymmetrical pincer palladacycles, showing good activity and selectivity in catalytic applications, which could be relevant in various industrial chemical processes (Roffe et al., 2016).

  • Ligand Exchange and Spin State Equilibria : Studies on Fe(II) complexes based on derivatives of this compound have revealed insights into ligand exchange and spin state equilibria in aqueous media, relevant for understanding molecular interactions in various chemical environments (Draksharapu et al., 2012).

Biological Applications

  • Antidepressant-like Activity : Novel derivatives have been identified as serotonin 5-HT1A receptor-biased agonists with robust antidepressant-like activity, suggesting potential therapeutic applications in mental health (Sniecikowska et al., 2019).

  • Neuroleptic Activity : Benzamides of this compound have been synthesized and evaluated for neuroleptic activity, indicating potential use in treating psychosis (Iwanami et al., 1981).

  • Imaging and Photocytotoxicity : Iron(III) complexes of (1-Benzylpyrrolidin-3-yl)methanamine derivatives have been synthesized and studied for their photocytotoxic properties and potential use in cellular imaging and cancer therapy (Basu et al., 2014).

  • Molecular Structures and Antimicrobial Activity : Bis(benzimidazole) and trithiocyanurate complexes of (1-Benzylpyrrolidin-3-yl)methanamine have been prepared and characterized, with some showing promising antimicrobial activity, which could be significant in the development of new antimicrobial drugs (Kopel et al., 2015).

Safety And Hazards

The compound is classified as dangerous, with hazard statements including H300-H315-H319-H335 . Precautionary measures include avoiding inhalation, contact with skin, and if swallowed . In case of contact, it’s recommended to wash with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes .

properties

IUPAC Name

(1-benzylpyrrolidin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c13-8-12-6-7-14(10-12)9-11-4-2-1-3-5-11/h1-5,12H,6-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUAKIVNGQVUKJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CN)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50390125
Record name 1-(1-Benzylpyrrolidin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50390125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Benzylpyrrolidin-3-yl)methanamine

CAS RN

93138-61-5
Record name 1-(1-Benzylpyrrolidin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50390125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-benzylpyrrolidin-3-yl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

1-Benzyl-5-oxo-pyrrolidine-3-carboxylic acid amide (22 g, 0.1 mol) was added portionwise to a stirred solution of lithium aluminum hydride (9.5 g, 0.25 mol, 2.5 equiv.) in dry tetrahydrofuran (600 mL). After the initial effervescence had subsided, the reaction mixture was heated at reflux at room temperature for 24 h, at which time analysis of the reaction mixture by LCMS showed there was no starting material. The reaction mixture was quenched by dropwise addition of saturated sodium sulphate solution with stirring until no further effervescence was observed. The suspension was filtered through a celite plug, eluting with diethyl ether (200 mL). The solvent was remove to afford 3-(RS)-aminomethyl-1-benzylpyrrolidine as an oil (14.7 g) which was used directly without further purification.
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One

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